molecular formula C10H11ClO2 B1588269 Ethyl 2-(3-chlorophenyl)acetate CAS No. 14062-29-4

Ethyl 2-(3-chlorophenyl)acetate

Cat. No. B1588269
CAS RN: 14062-29-4
M. Wt: 198.64 g/mol
InChI Key: SLNHJHHDMDGTGB-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chlorophenyl)acetate is a chemical compound with the CAS Number: 14062-29-4 . It has a molecular weight of 198.65 . The compound is in liquid form .


Synthesis Analysis

The synthesis of Ethyl 2-(3-chlorophenyl)acetate involves a reaction with lithium diisopropylamide (LDA) in a solution of tetrahydrofuran/hexamethylphosphoramide (THF/HMPA). The reaction mixture is stirred at -78°C for 45 minutes, then treated with a solution of iodomethylcyclopentane .


Molecular Structure Analysis

The molecular formula of Ethyl 2-(3-chlorophenyl)acetate is C10H11ClO2 . The structure includes a chlorophenyl group attached to an acetate group via an ethyl linker .


Physical And Chemical Properties Analysis

Ethyl 2-(3-chlorophenyl)acetate is a liquid at room temperature . It has a high gastrointestinal absorption and is BBB permeant . The compound has a Log Po/w (iLOGP) of 2.61, indicating its lipophilicity . Its water solubility is 0.25 mg/ml .

Scientific Research Applications

Advanced Oxidation Processes for Wastewater Treatment

Studies on the degradation of organic pollutants in wastewater treatment have identified various transient products formed during the mineralization process using advanced oxidation processes. For instance, the use of Fe3+-catalyzed hydrogen peroxide, either in the dark or under UV light, has been explored for the breakdown of complex organic compounds, yielding smaller and potentially less harmful products. Although not directly related to Ethyl 2-(3-chlorophenyl)acetate, similar studies highlight the potential for using related organic intermediates in environmental remediation efforts, such as in the transformation of 2,4-dichlorophenoxyacetic acid to less complex molecules like 2,4-dichlorophenol and others, thereby contributing to cleaner water systems (Yunfu. Sun & J. Pignatello, 1993).

Corrosion Inhibition

Research into the inhibition efficiencies of various compounds as corrosion inhibitors is vital for protecting materials in aggressive environments. Quantum chemical calculations based on Density Functional Theory (DFT) have been performed on several compounds, including quinoxalines, to determine their efficiency as corrosion inhibitors for metals such as copper in acidic media. This research suggests that derivatives of Ethyl 2-(3-chlorophenyl)acetate could be explored for their potential in corrosion inhibition, as the relationship between molecular structure and inhibition efficiency is crucial for developing more effective inhibitors (A. Zarrouk et al., 2014).

Solvent Applications in Organic Synthesis

The solubility of organic compounds in various solvents under different temperature conditions is fundamental for optimizing reaction conditions in organic synthesis. Research on the solubility of 2,3,4,5-tetrabromothiophene, for instance, provides insights into how ethyl acetate and other solvents can be utilized to improve the efficiency of recrystallization processes in synthetic chemistry. Such studies imply that Ethyl 2-(3-chlorophenyl)acetate, with its unique properties, could find applications in the synthesis and purification of complex organic molecules, thereby aiding in the development of new pharmaceuticals, polymers, and other valuable chemicals (Kai Wang et al., 2012).

Safety And Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, H319, H332, and H335, indicating that it can cause skin irritation, serious eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

properties

IUPAC Name

ethyl 2-(3-chlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-2-13-10(12)7-8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNHJHHDMDGTGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429056
Record name ethyl 2-(3-chlorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-chlorophenyl)acetate

CAS RN

14062-29-4
Record name ethyl 2-(3-chlorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(3-chlorophenyl)acetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

(3-Chloro-phenyl)-acetic acid (6.03 g, 0.03 mol) was dissolved in ethanol (37.7 mL) and treated with a catalytic amount of sulfuric acid. The reaction mixture was heated under reflux for 12 h. The reaction was concentrated in. vacuo. Flash chromatography (Merck Silica gel 60, 230-400 mesh, 50/50 hexanes/ethyl acetate) afforded (3-chloro-phenyl)-acetic acid ethyl ester (6.10 g, 86.8%) as a clear oil: EI-HRMS m/e calcd for C10H11ClO2 (M+) 198.0448, found 198.0442.
Quantity
6.03 g
Type
reactant
Reaction Step One
Quantity
37.7 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

m-Chlorotoluene (1.89 g), ethanol (46 mg), di-tert-butyl peroxide (73 mg, 1 equivalent), and Pd(Xantphos)Cl2 (3.8 mg, 1 mol %) were added into a reaction kettle, into which 10 atm carbon monoxide was introduced. The reaction was heated to 120° C., and stirred at this constant temperature for 16 h. After the reaction was completed, carbon monoxide was discharged, and 82 mg ethyl m-chlorophenylacetate was obtained by column chromatography, in a yield of 83%. 1HNMR (400 MHz, CDCl3) δ 1.24 (t, J=7.2 Hz, 3H), 3.58 (s, 2H), 4.13 (q, J=7.2 Hz, 2H), 7.15-7.18 (m, 1H), 7.24-7.26 (m, 1H), 7.29 (s, 1H); 13CNMR (100 MHz, CDCl3) δ 14.2, 40.9, 61.1, 127.3, 127.5, 129.5, 129.8, 134.3, 135.9, 170.9; HRMS (ESI) calcd. for C10H11ClNaO2 [M+Na]: 221.0340. found: 221.0342. The ethyl m-chlorophenylacetate obtained was dissolved in 1,4-dioxane. 6 N sodium hydroxide solution was added, and the reaction was heated to 60° C. After 2 h of reaction, the pH value was adjusted to 1 by adding 2 N hydrochloric acid. After removing the organic solvent under reduced pressure, 64 mg product m-chlorophenylacetic acid was obtained by extraction with ethyl acetate, and the yield of hydrolysis was 91%.
Quantity
1.89 g
Type
reactant
Reaction Step One
Quantity
73 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(Xantphos)Cl2
Quantity
3.8 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
46 mg
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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